Cas no 1273567-57-9 (4-(Azetidin-2-ylmethyl)morpholine)

4-(Azetidin-2-ylmethyl)morpholine is a heterocyclic compound featuring both azetidine and morpholine moieties, offering unique structural and functional properties. Its fused ring system provides a rigid scaffold, making it valuable in medicinal chemistry and drug design, particularly for targeting central nervous system (CNS) receptors or enzyme inhibition. The presence of nitrogen atoms in both rings enhances its potential as a ligand or intermediate in synthesizing bioactive molecules. Its balanced lipophilicity and polarity contribute to favorable pharmacokinetic properties. This compound is particularly useful in the development of novel pharmacophores and as a building block for complex organic synthesis.
4-(Azetidin-2-ylmethyl)morpholine structure
1273567-57-9 structure
Product name:4-(Azetidin-2-ylmethyl)morpholine
CAS No:1273567-57-9
MF:C8H16N2O
MW:156.225441932678
CID:5274222

4-(Azetidin-2-ylmethyl)morpholine Chemical and Physical Properties

Names and Identifiers

    • 4-(AZETIDIN-2-YLMETHYL)MORPHOLINE
    • 4-[(azetidin-2-yl)methyl]morpholine
    • 4-((azetidin-2-yl)methyl)morpholine
    • 4-(Azetidin-2-ylmethyl)morpholine
    • Inchi: 1S/C8H16N2O/c1-2-9-8(1)7-10-3-5-11-6-4-10/h8-9H,1-7H2
    • InChI Key: RHTVLWKZJPAQBI-UHFFFAOYSA-N
    • SMILES: O1CCN(CC1)CC1CCN1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 123
  • XLogP3: -0.3
  • Topological Polar Surface Area: 24.5

4-(Azetidin-2-ylmethyl)morpholine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-693974-2.5g
4-[(azetidin-2-yl)methyl]morpholine
1273567-57-9 95.0%
2.5g
$1509.0 2025-03-12
Enamine
EN300-693974-10.0g
4-[(azetidin-2-yl)methyl]morpholine
1273567-57-9 95.0%
10.0g
$3315.0 2025-03-12
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01087831-1g
4-(Azetidin-2-ylmethyl)morpholine
1273567-57-9 95%
1g
¥5481.0 2023-04-03
Enamine
EN300-693974-5.0g
4-[(azetidin-2-yl)methyl]morpholine
1273567-57-9 95.0%
5.0g
$2235.0 2025-03-12
Enamine
EN300-693974-0.1g
4-[(azetidin-2-yl)methyl]morpholine
1273567-57-9 95.0%
0.1g
$678.0 2025-03-12
Enamine
EN300-693974-0.05g
4-[(azetidin-2-yl)methyl]morpholine
1273567-57-9 95.0%
0.05g
$647.0 2025-03-12
Enamine
EN300-693974-0.5g
4-[(azetidin-2-yl)methyl]morpholine
1273567-57-9 95.0%
0.5g
$739.0 2025-03-12
Enamine
EN300-693974-0.25g
4-[(azetidin-2-yl)methyl]morpholine
1273567-57-9 95.0%
0.25g
$708.0 2025-03-12
Enamine
EN300-693974-1.0g
4-[(azetidin-2-yl)methyl]morpholine
1273567-57-9 95.0%
1.0g
$770.0 2025-03-12

4-(Azetidin-2-ylmethyl)morpholine Related Literature

Additional information on 4-(Azetidin-2-ylmethyl)morpholine

4-(Azetidin-2-ylmethyl)morpholine: A Comprehensive Overview

The compound 4-(Azetidin-2-ylmethyl)morpholine, identified by the CAS number 1273567-57-9, has garnered significant attention in the fields of organic chemistry and pharmacology. This molecule is a derivative of morpholine, a six-membered ring containing oxygen and nitrogen atoms, which is widely used as a building block in drug discovery. The integration of an azetidine moiety into the morpholine framework introduces unique chemical and biological properties, making it a promising candidate for various applications.

Recent studies have highlighted the potential of 4-(Azetidin-2-ylmethyl)morpholine in the development of novel therapeutic agents. Researchers have explored its role as a ligand in metalloenzyme inhibition, particularly in zinc-dependent enzymes such as matrix metalloproteinases (MMPs). These enzymes are implicated in diseases like cancer, arthritis, and cardiovascular disorders, making this compound a valuable tool in drug design.

The synthesis of 4-(Azetidin-2-ylmethyl)morpholine involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the azetidine ring through cyclization reactions and subsequent coupling with morpholine derivatives. The optimization of these reactions has led to higher yields and improved purity, which are critical for its application in preclinical studies.

In terms of pharmacokinetics, 4-(Azetidin-2-ylmethyl)morpholine exhibits favorable absorption and distribution properties. Preclinical data suggest that it has good bioavailability and minimal toxicity, making it a suitable candidate for further development. Additionally, its ability to penetrate the blood-brain barrier has raised interest in its potential use for treating central nervous system disorders.

The structural versatility of 4-(Azetidin-2-ylmethyl)morpholine allows for further functionalization to enhance its therapeutic potential. Researchers are actively exploring modifications to improve its selectivity, stability, and efficacy. For instance, the introduction of electron-withdrawing groups has been shown to enhance its binding affinity to target enzymes.

In conclusion, 4-(Azetidin-2-ylmethyl)morpholine, with its unique chemical structure and promising biological properties, represents a significant advancement in the field of medicinal chemistry. As research continues to uncover its full potential, this compound is poised to play a crucial role in the development of innovative therapeutic agents.

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